molecular formula C21H17ClFN5O2S B2508704 6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-90-6

6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2508704
CAS RN: 852047-90-6
M. Wt: 457.91
InChI Key: OEFYCYUAGNQQBM-UHFFFAOYSA-N
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Description

The compound appears to be a complex heterocyclic molecule that includes several functional groups and structural motifs common in medicinal chemistry. The molecule features a pyrimidine core, which is a common structure in nucleic acids and pharmaceuticals, and is substituted with a triazole ring, a moiety known for its utility in drug design due to its mimicry of the amide bond and metabolic stability. The presence of a methylsulfanyl group suggests potential for further chemical modifications, and the chloro-fluorophenyl segment indicates the molecule may have been designed to engage in specific interactions with biological targets.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insight into related chemical reactions that could be relevant for its synthesis. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is described, which involves reactions with various alkylants . This suggests that similar methodologies could be applied to synthesize the triazole and pyrimidine components of the target compound.

Molecular Structure Analysis

The molecular structure of the compound likely involves a conjugated system due to the presence of multiple aromatic rings, which could affect its electronic properties and reactivity. The triazole and pyrimidine rings are known to participate in hydrogen bonding, which could be significant for the compound's interaction with biological targets. The fluorine atom could also influence the molecule's bioactivity due to its electronegativity and ability to form hydrogen bonds.

Chemical Reactions Analysis

The abstracts hint at the types of chemical reactions that compounds with similar structures can undergo. For example, the reaction of pyrido[2,3-d]pyrimidine-2,4-dione with amines leads to the substitution of chlorine atoms by amino groups . This type of reactivity could be relevant for further functionalization of the compound . Additionally, the catalytic reduction and subsequent reactions described could provide a pathway for introducing amino groups into the pyrimidine ring.

Physical and Chemical Properties Analysis

Although the abstracts do not provide specific data on the physical and chemical properties of the compound, we can infer that its solubility, stability, and reactivity would be influenced by its heterocyclic structure and the presence of various substituents. The molecule's lipophilicity, dictated by the balance between its aromatic system and polar functional groups, would be an important factor in its pharmacokinetic properties.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine and triazole derivatives are known for their diverse applications, including their use in medicinal chemistry and material science. The efficient synthesis of such compounds is crucial for exploring their potential. For instance, the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines has been developed, showcasing the versatility of these heterocycles as amino protecting groups and sulfurization reagents (Barany et al., 2005). Similarly, pyrimidine derivatives have been investigated as ligands for co-crystallization with diaza-18-crown-6, leading to supramolecular assemblies through hydrogen bonding interactions (Fonari et al., 2004).

Potential Applications in Material Science and Chemistry

The study of pyrimidine and triazole derivatives extends beyond synthesis to their potential applications in material science and chemistry. For example, novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and characterized, highlighting their potential in developing new materials with unique electronic and optical properties (Ashraf et al., 2019).

Potential in Drug Discovery and Pharmaceutical Research

Although information on drug use and dosage is excluded as per the request, it's worth noting that similar compounds, such as Voriconazole, a broad-spectrum triazole antifungal agent, exemplify how pyrimidine and triazole derivatives can be pivotal in drug discovery (Butters et al., 2001). The synthesis and structural modification of these compounds play a crucial role in enhancing their pharmacological profiles.

properties

IUPAC Name

6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2S/c1-12-4-2-5-14(8-12)28-18(9-13-10-19(29)25-20(30)24-13)26-27-21(28)31-11-15-16(22)6-3-7-17(15)23/h2-8,10H,9,11H2,1H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFYCYUAGNQQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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